molecular formula C28H21N3O2 B303084 N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

Cat. No. B303084
M. Wt: 431.5 g/mol
InChI Key: XMOMOVMLWMHAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been shown to possess potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.

Mechanism of Action

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to be highly selective for EGFR and has minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects
N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to induce apoptosis in cancer cells through the activation of caspases, which are key enzymes involved in the programmed cell death pathway. In addition, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for EGFR and minimal activity against other receptor tyrosine kinases. However, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. In addition, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the research on N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide. One potential area of research is the development of novel formulations of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide treatment. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide in humans. Finally, the potential use of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide in combination with other targeted therapies or immunotherapies should be explored.

Synthesis Methods

The synthesis of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide involves the condensation of 5-benzoyl-2-aminobenzimidazole with 4-(2-bromoethyl)-2-methylbenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell growth, differentiation, and survival. Overexpression or mutations of EGFR have been found in a variety of human cancers, including non-small cell lung cancer, breast cancer, colon cancer, and head and neck cancer. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to inhibit the activity of EGFR tyrosine kinase, thereby blocking downstream signaling pathways and inducing cell death in cancer cells.

properties

Product Name

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

Molecular Formula

C28H21N3O2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C28H21N3O2/c1-18-7-5-6-10-23(18)28(33)29-22-14-11-20(12-15-22)27-30-24-16-13-21(17-25(24)31-27)26(32)19-8-3-2-4-9-19/h2-17H,1H3,(H,29,33)(H,30,31)

InChI Key

XMOMOVMLWMHAOU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.